N-Ethyl Substitution Raises LogP Relative to N–H and N-Methyl Analogs
The N‑ethyl group on (R)-3-hydroxymethyl-ethyl-pyrrolidine substantially increases computed lipophilicity compared to the secondary amine parent (R)-3-(hydroxymethyl)pyrrolidine and the N‑methyl analog. The target compound exhibits a logP of 0.2584 (Ambinter) [1] and an XLogP3‑AA of 0.3 (PubChem) [2]. In contrast, the N‑unsubstituted (R)-3-(hydroxymethyl)pyrrolidine shows logP of –0.083 (Ambinter) [2] and XLogP3 of –0.5 (PubChem) ; the N‑methyl racemate (1‑methylpyrrolidin‑3‑yl)methanol has logP of –0.1317 (Molbase) [3]. The N‑ethyl modification thus imparts an increase of approximately 0.8–1.0 logP units, reflecting a 6‑ to 10‑fold theoretical increase in octanol/water partition coefficient. This higher lipophilicity can enhance passive membrane permeability and central nervous system penetration, which is an important consideration when selecting a building block for neurological or intracellular targets [4].
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.2584 (Ambinter); XLogP3‑AA = 0.3 (PubChem) |
| Comparator Or Baseline | (R)-3-(Hydroxymethyl)pyrrolidine: logP = –0.083 (Ambinter), XLogP3 = –0.5 (PubChem); (1‑Methylpyrrolidin‑3‑yl)methanol: logP = –0.1317 (Molbase) |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.0 units (target vs. N–H or N‑methyl) |
| Conditions | Computed logP values from Ambinter (logP), PubChem XLogP3‑AA, and Molbase logP (calculation methods vary; cross‑study comparison with noted caveat) |
Why This Matters
A logP difference of ~0.8–1.0 units is large enough to meaningfully alter cellular permeability, CNS exposure, and pharmacokinetic profile, making the N‑ethyl variant the preferred choice when increased lipophilicity is desired.
- [1] Ambinter, AMB24387825 – (R)-3-hydroxymethyl-ethyl-pyrrolidine logP 0.2584. Available at: https://ambinter.com/molecule/24387825 (Accessed 2026‑05‑05). View Source
- [2] PubChem CID 28064484, [(3R)-1-ethylpyrrolidin‑3‑yl]methanol, XLogP3‑AA = 0.3. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3R_-1-ethylpyrrolidin-3-yl_methanol (Accessed 2026‑05‑05). View Source
- [3] Molbase, (1‑methylpyrrolidin‑3‑yl)methanol (CAS 5021‑33‑0), logP –0.1317. Available at: https://qiye.molbase.cn (Accessed 2026‑05‑05). View Source
- [4] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. General principle linking logP to membrane permeability. View Source
